9,10-Dihydroxypalmitic acid
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Overview
Description
9,10-Dihydroxyhexadecanoic acid is a long-chain fatty acid.
Scientific Research Applications
In Vitro Synthesis and Biotechnological Applications
9,10-Dihydroxyhexadecanoic acid has been synthesized in vitro using recombinant Escherichia coli. This process involved the heterologous expression of fatty acid hydroxylating enzymes. The potential applications of this synthesized compound include its use in food, chemical, and cosmetic industries (Kaprakkaden, Srivastava, & Bisaria, 2017).
Polymerization and Material Science
Research has explored the synthesis of derivatives of 9,10-Dihydroxyhexadecanoic acid for potential use in aliphatic polyesters. These synthesized compounds show promise in the production of chemicals and bio-polyesters, particularly due to their physical properties and non-toxic nature (Arrieta-Báez et al., 2011). Additionally, the polymerization of 9,10-Dihydroxyhexadecanoic acid using ionic liquids as catalysts has been researched, indicating its potential in materials science and industrial applications (Gómez-Patiño et al., 2015).
Biomedical Research and Bioactivity
Research on the synthesis of dideuterated and enantiomers of 9,10-Dihydroxyhexadecanoic acid has been conducted, which is significant for biochemical studies on desaturases. These compounds are essential for probing biochemical pathways and have implications in medical and biological research (Abad, Fabriàs, & Camps, 2000).
Industrial Applications and Bioproducts
9,10-Dihydroxyhexadecanoic acid and its derivatives have been developed from palm-based oils for use in various industrial products. These derivatives are utilized in cosmetics, personal care, and pharmaceutical products, showcasing the compound's versatility in different industrial sectors (Koay et al., 2011).
Environmental and Biotechnological Significance
The metabolic engineering of Escherichia coli for the production of hydroxy fatty acids, including 9,10-Dihydroxyhexadecanoic acid, from glucose demonstrates the compound's relevance in renewable resource utilization and environmental sustainability. This research presents a novel strategy for the bioproduction of hydroxy fatty acids, reducing dependence on oil crops and potentially lowering manufacturing costs (Cao et al., 2016).
Properties
CAS No. |
29242-09-9 |
---|---|
Molecular Formula |
C16H32O4 |
Molecular Weight |
288.42 g/mol |
IUPAC Name |
9,10-dihydroxyhexadecanoic acid |
InChI |
InChI=1S/C16H32O4/c1-2-3-4-8-11-14(17)15(18)12-9-6-5-7-10-13-16(19)20/h14-15,17-18H,2-13H2,1H3,(H,19,20) |
InChI Key |
MHWBJDVXYSGJET-UHFFFAOYSA-N |
SMILES |
CCCCCCC(C(CCCCCCCC(=O)O)O)O |
Canonical SMILES |
CCCCCCC(C(CCCCCCCC(=O)O)O)O |
Synonyms |
9,10-dihydroxypalmitic acid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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